molecular formula C11H9N5O3 B10978721 1-(4-Nitrophenyl)-3-pyrazin-2-ylurea

1-(4-Nitrophenyl)-3-pyrazin-2-ylurea

Cat. No.: B10978721
M. Wt: 259.22 g/mol
InChI Key: YUFLQMJZDSRJCG-UHFFFAOYSA-N
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Description

N-(4-NITROPHENYL)-N’-(2-PYRAZINYL)UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of nitrophenyl and pyrazinyl groups in its structure suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 4-nitroaniline with 2-pyrazinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for N-(4-NITROPHENYL)-N’-(2-PYRAZINYL)UREA would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, or sodium borohydride for reduction reactions. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-N’-(2-PYRAZINYL)UREA would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and pyrazinyl groups could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-NITROPHENYL)-N’-(2-PYRIDINYL)UREA: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

    N-(4-AMINOPHENYL)-N’-(2-PYRAZINYL)UREA: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(4-NITROPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both nitrophenyl and pyrazinyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H9N5O3

Molecular Weight

259.22 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C11H9N5O3/c17-11(15-10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)16(18)19/h1-7H,(H2,13,14,15,17)

InChI Key

YUFLQMJZDSRJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)[N+](=O)[O-]

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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